2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.28. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
One prominent application of imidazole derivatives in organic synthesis is the development of efficient synthesis methods for heterocyclic compounds, which are crucial in pharmaceuticals and materials science. For example, Tavakoli and colleagues demonstrated the use of sulfuric acid derivatives as recyclable catalysts for synthesizing tetrasubstituted imidazoles, highlighting the potential of similar compounds in facilitating organic reactions under environmentally friendly conditions (Tavakoli, Bagherneghad, & Niknam, 2012). Similarly, Davoodnia et al. showcased the use of Brønsted acidic ionic liquids in the green synthesis of tetrasubstituted imidazoles, underscoring the role of these compounds in promoting sustainable chemical processes (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Corrosion Inhibition
Imidazole derivatives, including those similar to "2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid," have shown promising applications as corrosion inhibitors. Krim et al. synthesized imidazole derivatives and evaluated their corrosion protection properties on mild steel in acidic conditions, demonstrating significant inhibition efficiency which could be beneficial for industrial applications (Krim, Jodeh, Messali, Hammouti, Elidrissi, Khaled, Salghi, & Arabia, 2016).
Antimicrobial Activities
Imidazole derivatives are also explored for their antimicrobial properties. Kumara and colleagues synthesized novel triazinone derivatives from imidazole compounds and evaluated them for antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, & Nair, 2015).
Catalytic Applications
The utility of imidazole derivatives extends to catalysis, where they serve as catalysts or catalyst supports in various chemical reactions. Zhang et al. discussed the synthesis and application of an imidazole-derived catalyst for the alkylation reaction of phenol and tert-butyl alcohol, emphasizing the efficiency and recyclability of such catalysts in organic synthesis (Zhang, Sun, Wu, Xie, Liu, Wang, Zhang, Shi, Zhuo, & Wang, 2022).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other types of non-covalent interactions .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2-(1-tert-butylimidazol-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)11-5-4-10-8(11)14-6-7(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHIYVCGVVINQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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